Cas no 72914-15-9 (2-Pyridinamine, 4-(1-butylpentyl)-)

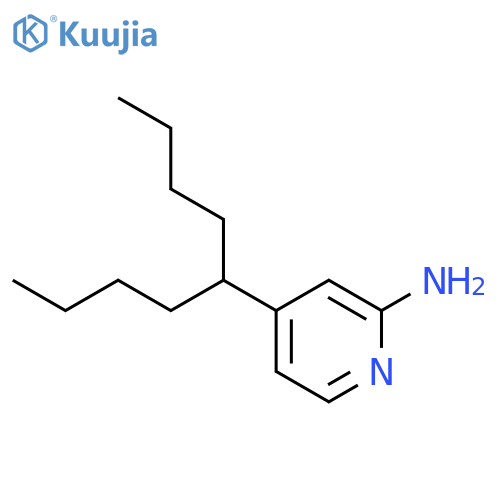

72914-15-9 structure

商品名:2-Pyridinamine, 4-(1-butylpentyl)-

2-Pyridinamine, 4-(1-butylpentyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinamine, 4-(1-butylpentyl)-

- 4-(1-BUTYL-PENTYL)-PYRIDIN-2-YLAMINE

- 4-nonan-5-ylpyridin-2-amine

- 2-amino-4-(5 -nonyl)pyridine

- 72914-15-9

- CZBMURBNJQQQDC-UHFFFAOYSA-N

- 4-(nonan-5-yl)pyridin-2-amine

- DTXSID50428538

- 4-(1-butylpentyl)pyridin-2-ylamine

- 2-amino-4-(5-nonyl)pyridine

- 2-amino-4(5-nonyl)-pyridine

- SCHEMBL8527154

-

- MDL: MFCD06637832

- インチ: InChI=1S/C14H24N2/c1-3-5-7-12(8-6-4-2)13-9-10-16-14(15)11-13/h9-12H,3-8H2,1-2H3,(H2,15,16)

- InChIKey: CZBMURBNJQQQDC-UHFFFAOYSA-N

- ほほえんだ: CCCCC(CCCC)C1=CC(=N)NC=C1

計算された属性

- せいみつぶんしりょう: 220.19412

- どういたいしつりょう: 220.193948774g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 38.9Ų

じっけんとくせい

- PSA: 38.91

2-Pyridinamine, 4-(1-butylpentyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 024714-250mg |

4-(1-Butyl-pentyl)-pyridin-2-ylamine |

72914-15-9 | 250mg |

£235.00 | 2022-03-01 | ||

| eNovation Chemicals LLC | Y1262233-250mg |

2-Pyridinamine, 4-(1-butylpentyl)- |

72914-15-9 | 80% | 250mg |

$485 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1262233-250mg |

2-Pyridinamine, 4-(1-butylpentyl)- |

72914-15-9 | 80% | 250mg |

$500 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1262233-5g |

2-Pyridinamine, 4-(1-butylpentyl)- |

72914-15-9 | 80% | 5g |

$4895 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1262233-5g |

2-Pyridinamine, 4-(1-butylpentyl)- |

72914-15-9 | 80% | 5g |

$5185 | 2025-02-19 | |

| 1PlusChem | 1P005OCH-1g |

2-Pyridinamine, 4-(1-butylpentyl)- |

72914-15-9 | 80% | 1g |

$839.00 | 2024-04-21 | |

| 1PlusChem | 1P005OCH-5g |

2-Pyridinamine, 4-(1-butylpentyl)- |

72914-15-9 | 80% | 5g |

$3273.00 | 2024-04-21 | |

| A2B Chem LLC | AC64033-250mg |

2-Pyridinamine, 4-(1-butylpentyl)- |

72914-15-9 | 80% | 250mg |

$250.00 | 2024-04-19 | |

| A2B Chem LLC | AC64033-1g |

2-Pyridinamine, 4-(1-butylpentyl)- |

72914-15-9 | 80% | 1g |

$750.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650904-250mg |

4-(Nonan-5-yl)pyridin-2-amine |

72914-15-9 | 98% | 250mg |

¥2881.00 | 2024-07-28 |

2-Pyridinamine, 4-(1-butylpentyl)- 関連文献

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

72914-15-9 (2-Pyridinamine, 4-(1-butylpentyl)-) 関連製品

- 149489-07-6(4-(propan-2-yl)pyridin-2-amine)

- 61702-15-6(4-Propylpyridin-2-amine)

- 908269-97-6(4-cyclopropylpyridin-2-amine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬